Cas no 1805755-00-3 (5-Ethyl-2-nitrophenylhydrazine)

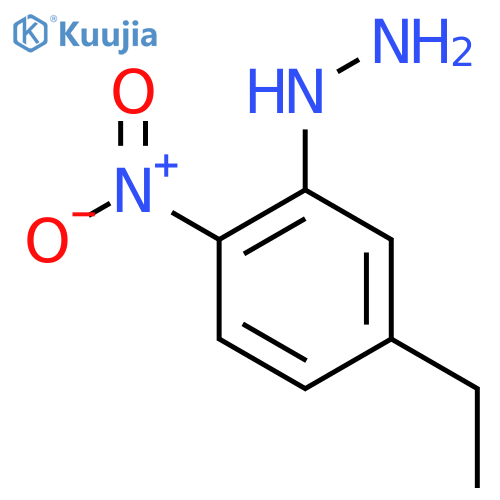

1805755-00-3 structure

商品名:5-Ethyl-2-nitrophenylhydrazine

CAS番号:1805755-00-3

MF:C8H11N3O2

メガワット:181.191841363907

CID:4934262

5-Ethyl-2-nitrophenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 5-Ethyl-2-nitrophenylhydrazine

-

- インチ: 1S/C8H11N3O2/c1-2-6-3-4-8(11(12)13)7(5-6)10-9/h3-5,10H,2,9H2,1H3

- InChIKey: JCUKQEFSKQDCKM-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=CC(=CC=1NN)CC)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 181

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 83.9

5-Ethyl-2-nitrophenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250001251-250mg |

5-Ethyl-2-nitrophenylhydrazine |

1805755-00-3 | 98% | 250mg |

659.60 USD | 2021-06-15 | |

| Alichem | A250001251-500mg |

5-Ethyl-2-nitrophenylhydrazine |

1805755-00-3 | 98% | 500mg |

931.00 USD | 2021-06-15 | |

| Alichem | A250001251-1g |

5-Ethyl-2-nitrophenylhydrazine |

1805755-00-3 | 98% | 1g |

1,802.95 USD | 2021-06-15 |

5-Ethyl-2-nitrophenylhydrazine 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

1805755-00-3 (5-Ethyl-2-nitrophenylhydrazine) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量